2-Cyclopentyl-2-methoxyethan-1-amine
Description
Significance of Primary Amines in Synthetic Methodologies
Primary amines are organic compounds distinguished by the presence of an amino group (-NH2) attached to a carbon atom. byjus.comnumberanalytics.com They are fundamental to organic chemistry due to their nucleophilicity and basicity, which allows them to participate in a vast array of chemical reactions. byjus.com As foundational building blocks, primary amines are crucial for constructing more complex molecules, including a wide range of pharmaceuticals, agrochemicals, and materials. numberanalytics.com Their ability to form carbon-nitrogen bonds is central to the synthesis of numerous nitrogen-containing compounds. fiveable.me
Several classical and modern methods are employed for the synthesis of primary amines, each with its own advantages and limitations. The choice of method often depends on the desired product's purity and the complexity of the starting materials. numberanalytics.comlumenlearning.com
Table 1: Common Synthetic Routes to Primary Amines
| Synthesis Method | Description | Key Features |
| Reductive Amination | Involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an imine, which is then reduced to an amine. lumenlearning.com | A versatile and widely used industrial method. fiveable.me |
| Gabriel Synthesis | A two-step process that converts alkyl halides to pure primary amines using potassium phthalimide. fiveable.melibretexts.org | Avoids the over-alkylation that can occur with direct alkylation of ammonia. numberanalytics.comfiveable.me |
| Reduction of Nitriles | Nitriles can be reduced to primary amines using reducing agents like Lithium Aluminum Hydride (LiAlH₄). byjus.comlumenlearning.com | This method adds a carbon atom to the original molecule. byjus.com |
| Alkylation of Ammonia | Direct reaction of an alkyl halide with an excess of ammonia. numberanalytics.comlumenlearning.com | Can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines. fiveable.melumenlearning.com |
| Hofmann Rearrangement | Converts a primary amide into a primary amine with one fewer carbon atom. fiveable.me | Useful for creating amines that might be difficult to synthesize via other routes. fiveable.me |
Role of Ether Functional Groups in Chemical Design
Ethers are a class of organic compounds featuring an oxygen atom connected to two alkyl or aryl groups (R-O-R'). numberanalytics.comwikipedia.org This functional group is a common linkage in organic and biochemical structures, including carbohydrates. wikipedia.org In chemical design, the ether group is valued for its relative stability and its ability to influence a molecule's physical and chemical properties. numberanalytics.comchemistrytalk.org
Compared to alcohols, ethers are generally less reactive because they lack the acidic hydroxyl proton. britannica.com This stability makes them excellent solvents for a wide variety of organic reactions, as they are unlikely to interfere with the reactants. chemistrytalk.orgnih.gov Their ability to form hydrogen bonds with compounds that have O-H or N-H bonds also contributes to their utility as solvents. britannica.com In drug design, the inclusion of an ether linkage can modify a molecule's polarity, lipophilicity, and metabolic stability, which are critical parameters for pharmacological activity. numberanalytics.com
Table 2: Comparison of Ethers with Related Functional Groups
| Functional Group | General Formula | Key Characteristics | Reactivity |
| Ether | R-O-R' | Generally unreactive, stable, good solvent. numberanalytics.comchemistrytalk.org | Low |
| Alcohol | R-OH | Can act as a hydrogen bond donor and acceptor, more reactive than ethers. numberanalytics.com | Moderate |
| Ester | R-CO-OR' | Contains a carbonyl group, susceptible to hydrolysis. numberanalytics.com | High |
Overview of Cycloalkyl Moieties in Molecular Architecture
Cycloalkanes are saturated hydrocarbons in which carbon atoms are joined in a ring. libretexts.orglibretexts.org These cyclic structures are prevalent in natural products and are frequently incorporated into synthetic molecules to impart specific conformational constraints and physicochemical properties. libretexts.org The inclusion of a cycloalkyl group, such as cyclopentane (B165970), can significantly impact a molecule's rigidity, shape, and lipophilicity.
Cyclopentane rings are not planar and exist in puckered conformations (envelope and half-chair) to relieve ring strain. wikipedia.org This conformational behavior can influence how a molecule interacts with biological targets, such as enzymes or receptors. In medicinal chemistry, cycloalkyl groups are often used as bioisosteres for other chemical groups, helping to fine-tune a drug candidate's properties. The size of the ring dictates its geometry and steric profile, with cyclopentane offering a balance of flexibility and rigidity. wikipedia.orgnih.gov
Table 3: Properties of Selected Cycloalkanes
| Cycloalkane | Molecular Formula | Ring Strain (kJ/mol) | Predominant Conformation |
| Cyclopropane | C₃H₆ | ~120 | Planar |
| Cyclobutane | C₄H₈ | ~110 | Puckered Square |
| Cyclopentane | C₅H₁₀ | ~25 | Envelope/Half-Chair |
| Cyclohexane | C₆H₁₂ | ~0 | Chair |
Contextualization of 2-Cyclopentyl-2-methoxyethan-1-amine within Contemporary Organic Chemistry Research
The compound this compound (CAS Number: 1493609-21-4) integrates the three functional components discussed: a primary amine, a methoxy (B1213986) (ether) group, and a cyclopentyl moiety. biosynth.com While specific research dedicated exclusively to this molecule is not widely documented in peer-reviewed literature, its structure is representative of scaffolds used in modern synthetic and medicinal chemistry. Its potential applications can be inferred from the roles its constituent parts play in other researched molecules.
The combination of a lipophilic cyclopentyl group and a polar amino ether fragment gives the molecule an amphiphilic character. This structure is a common motif in the design of novel ligands, catalysts, and biologically active compounds. For instance, related cyclopentane-based structures have been synthesized and evaluated as inhibitors for enzymes like MraY, which is a target for new antibiotics. nih.gov Similarly, other cyclopentyl amines serve as reactants in the development of receptor modulators. chemicalbook.com The ether group, specifically cyclopentyl methyl ether (CPME), has gained prominence as an eco-friendly solvent in a wide range of synthetic applications, highlighting the utility of this combination of functional groups in modern organic chemistry. nih.gov
Table 4: Structural Analysis of this compound
| Structural Component | Functional Group | Potential Role in Molecular Properties and Reactivity |
| -NH₂ | Primary Amine | Provides a site for nucleophilic attack, salt formation, and further functionalization. Key for forming hydrogen bonds. |
| -OCH₃ | Methoxy (Ether) | Enhances stability, acts as a hydrogen bond acceptor, and can influence the molecule's conformation and metabolic profile. |
| Cyclopentyl Ring | Cycloalkyl | Adds steric bulk, introduces conformational rigidity, and increases lipophilicity, potentially enhancing binding to biological targets. |
Given its structure, this compound is well-positioned as a versatile building block for creating more complex molecular architectures in areas such as drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDZONULVTNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Stereochemical Considerations of 2 Cyclopentyl 2 Methoxyethan 1 Amine
IUPAC Nomenclature and Systematic Naming Conventions
The name 2-Cyclopentyl-2-methoxyethan-1-amine is derived following the systematic rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.orgmsu.edulibretexts.orguiuc.eduyoutube.com The naming process involves the identification of the principal functional group, the parent carbon chain, and all substituents.
Principal Functional Group: The amine group (-NH₂) is the highest priority functional group in this molecule, which leads to the suffix "-amine".
Parent Chain: The longest continuous carbon chain containing the principal functional group is an ethane (B1197151) chain (two carbons).
Numbering: The chain is numbered to give the carbon atom bonded to the principal functional group the lowest possible locant. Therefore, the carbon attached to the amine group is designated as carbon-1, and the other as carbon-2. This gives the base name "ethan-1-amine".
Substituents: Two different substituent groups are attached to carbon-2: a cyclopentyl group and a methoxy (B1213986) group (-OCH₃).
Assembly: The substituents are listed alphabetically (cyclopentyl before methoxy) with their respective locants.
Thus, the systematic IUPAC name is constructed as This compound .
| Component | Identification | Contribution to Name |
| Parent Chain | Two-carbon chain | -ethan- |
| Principal Group | Amine (-NH₂) | -amine |
| Locant for Amine | Carbon 1 | -1-amine |
| Substituent 1 | Cyclopentyl ring at Carbon 2 | 2-Cyclopentyl- |
| Substituent 2 | Methoxy group (-OCH₃) at Carbon 2 | 2-methoxy- |
| Final Name | Assembled Systematically | This compound |
Isomeric Forms and Stereoisomeric Possibilities
The molecular structure of this compound contains a stereocenter, giving rise to stereoisomerism.
A stereocenter is a carbon atom bonded to four different groups. In this compound, carbon-2 is a chiral center as it is attached to:
A cyclopentyl group
A methoxy group (-OCH₃)
An aminomethyl group (-CH₂NH₂)
A hydrogen atom
Due to the presence of this single stereocenter, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. britannica.comwikipedia.orgmsu.edu These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive. As there is only one stereocenter, diastereomers are not possible for this specific compound.
The absolute configuration of the stereocenter can be assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.commyheplus.comlibretexts.orgwikipedia.orgvanderbilt.edu This systematic procedure involves assigning priorities to the four groups attached to the chiral center based on atomic number.
The assignment of priorities for the groups attached to carbon-2 is as follows:
-OCH₃ (methoxy group): The oxygen atom (atomic number 8) has a higher atomic number than the carbon atoms of the other groups, so it receives the highest priority (1).
-CH₂NH₂ (aminomethyl group): The carbon of this group is bonded to a nitrogen atom (atomic number 7).
-C₅H₉ (cyclopentyl group): The carbon of this group is bonded to two other carbon atoms and a hydrogen atom.
-H (hydrogen atom): The hydrogen atom (atomic number 1) has the lowest atomic number and thus the lowest priority (4).
To distinguish between the aminomethyl and cyclopentyl groups, we look at the atoms attached to the carbon bonded to the stereocenter. The aminomethyl carbon is attached to (N, H, H), while the cyclopentyl carbon is attached to (C, C, H). Since Nitrogen has a higher atomic number than Carbon, the aminomethyl group has a higher priority than the cyclopentyl group.
Table of CIP Priority Assignments:
| Priority | Group Attached to C2 | Basis for Assignment |
| 1 | -OCH₃ | Highest atomic number (O=8) directly attached to the stereocenter. |
| 2 | -CH₂NH₂ | Carbon is attached to Nitrogen (atomic number 7). |
| 3 | -C₅H₉ | Carbon is attached to two other carbons (atomic number 6). |
| 4 | -H | Lowest atomic number (H=1). |
To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is (R). If it is counter-clockwise, the configuration is (S).
Conformational Analysis of the Cyclopentyl Ring and Ethane Chain
Cyclopentyl Ring: A planar conformation of cyclopentane (B165970) would have significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. dalalinstitute.comlibretexts.orgstackexchange.comopenochem.orgmaricopa.edu To alleviate this strain, the cyclopentyl ring adopts non-planar, puckered conformations. The two most common low-energy conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair, three carbons are coplanar, with one above and one below the plane. These conformations are in rapid equilibrium, with a low energy barrier for interconversion.
Ethane Chain: Rotation around the C1-C2 single bond leads to different rotational isomers (conformers). The stability of these conformers is dictated by the spatial arrangement of the substituents on C1 (-H, -H, -NH₂) and C2 (-H, -OCH₃, -C₅H₉). The primary conformations are staggered and eclipsed.
Staggered conformations are energy minima and are more stable because the substituents are farther apart, minimizing steric repulsion. libretexts.orgtandfonline.comnih.govlibretexts.orgidc-online.com There are two types of staggered conformations:
Anti-periplanar (Anti): The largest groups on adjacent carbons are 180° apart.
Synclinal (Gauche): The largest groups are 60° apart.
Eclipsed conformations are energy maxima, where substituents on adjacent carbons are aligned, leading to higher torsional and steric strain.
The most stable conformation for this compound would likely be a staggered arrangement that minimizes the steric interactions between the bulky cyclopentyl group and the methoxy and aminomethyl groups. An anti-conformation between the cyclopentyl group and the aminomethyl group would be energetically favorable.
The relative energies of the different conformers are influenced by several non-covalent intramolecular interactions. gatech.eduiitk.ac.innih.govrsc.orgwikipedia.orgualberta.ca
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. This is maximized in the eclipsed conformations of the ethane chain and is partially relieved in the puckered conformations of the cyclopentyl ring.
Steric Strain (van der Waals Repulsion): Occurs when bulky groups are forced into close proximity. In this molecule, steric strain would be significant in gauche conformations involving the large cyclopentyl group and in eclipsed conformations.
Dipole-Dipole Interactions: The C-O and C-N bonds are polar, creating local dipoles. The orientation of these dipoles relative to each other in different conformers can be either stabilizing (attractive) or destabilizing (repulsive).
Intramolecular Hydrogen Bonding: A potential stabilizing interaction could occur between the amine group (-NH₂) and the oxygen atom of the methoxy group. This would favor a gauche conformation that brings these two groups into proximity.
Summary of Intramolecular Interactions:
| Type of Interaction | Description | Relevance to the Molecule |
| Torsional Strain | Destabilization from eclipsed bonds. | Present in eclipsed conformers around the C1-C2 bond and reduced by the puckering of the cyclopentyl ring. |
| Steric Strain | Repulsion between non-bonded atoms in close proximity. | Significant in conformers where the cyclopentyl, methoxy, and aminomethyl groups are close to each other. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Affects the relative stability of conformers due to the C-O and C-N bonds. |
| Intramolecular Hydrogen Bonding | A potential attractive force between the -NH₂ hydrogen and the -OCH₃ oxygen. | Could stabilize specific gauche conformations. |
Chemical Reactivity and Derivatization Studies of 2 Cyclopentyl 2 Methoxyethan 1 Amine
Reactivity of the Primary Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base. chemguide.co.uk This electronic feature is the basis for its participation in a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
As a strong nucleophile, the amine readily attacks electron-deficient centers. chemguide.co.uk This reactivity is fundamental to several classes of reactions, including acylation, sulfonylation, and the formation of imines.
Acylation: 2-Cyclopentyl-2-methoxyethan-1-amine reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org
Table 1: Illustrative Examples of Acylation Reactions
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Acetyl Chloride | N-(2-Cyclopentyl-2-methoxyethyl)acetamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) |
| Benzoyl Chloride | N-(2-Cyclopentyl-2-methoxyethyl)benzamide | Base (e.g., Pyridine), 0 °C to room temperature |
| Acetic Anhydride | N-(2-Cyclopentyl-2-methoxyethyl)acetamide | Heat or mild acid/base catalyst |
Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides to yield sulfonamides. This reaction, often conducted in the presence of a base to neutralize the HCl byproduct, is a common method for synthesizing this class of compounds. libretexts.org
Table 2: Hypothetical Sulfonylation Reactions
| Sulfonylating Agent | Product | Reaction Conditions |
|---|---|---|
| Tosyl Chloride | N-(2-Cyclopentyl-2-methoxyethyl)-4-methylbenzenesulfonamide | Aqueous base (e.g., NaOH) or organic base (e.g., Pyridine) |
| Mesyl Chloride | N-(2-Cyclopentyl-2-methoxyethyl)methanesulfonamide | Base (e.g., Triethylamine), Aprotic Solvent |
Imine Formation: The reaction of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.comlibretexts.org The process is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.orgyoutube.com
Table 3: Examples of Imine Formation
| Carbonyl Compound | Product (Imine) | Typical Conditions |
|---|---|---|
| Benzaldehyde | (E)-N-Benzylidene-2-cyclopentyl-2-methoxyethan-1-amine | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap |
| Acetone | N-(2-Cyclopentyl-2-methoxyethyl)propan-2-imine | Mild acid catalyst, removal of water |
| Cyclohexanone | N-(Cyclohexylidene)-2-cyclopentyl-2-methoxyethan-1-amine | Acid catalyst, reflux in a suitable solvent |
The formation of amides, as discussed under acylation, is a key derivatization pathway. Carbamates, which are esters of carbamic acid, can also be readily synthesized from the primary amine. The reversible reaction of primary amines with carbon dioxide can produce alkylammonium carbamates, which can serve to temporarily reduce the amine's reactivity. mdpi.com
Alkylation: The primary amine can act as a nucleophile in reactions with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide. chemguide.co.uk This can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.uk To favor mono-alkylation, a large excess of the starting amine is typically used. libretexts.org
Arylation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds between the amine and aryl halides or triflates. This reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand to facilitate the coupling process.
The lone pair of electrons on the nitrogen atom allows this compound to function as a Lewis base and act as a ligand, coordinating to various metal centers. This property enables its potential use in the formation of coordination complexes and as a component in catalysis. The stereoelectronic properties of the amine and the steric bulk of the cyclopentyl group would influence the stability and reactivity of such metal complexes.
Reactivity of the Methoxy (B1213986) Ether Functional Group
Ethers are generally considered to be chemically inert functional groups, making them useful as solvents for many reactions. masterorganicchemistry.com The methoxy group in this compound is similarly stable under most conditions.
The C-O bond of an ether is strong and does not typically undergo cleavage except under harsh conditions. wikipedia.org Cleavage of the methoxy group requires the use of strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. The reaction can proceed via either an S_N_1 or S_N_2 pathway, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com
For this compound, the cleavage would occur at the methyl-oxygen bond via an S_N_2 mechanism, as the methyl carbocation is highly unstable. libretexts.org The iodide or bromide ion would attack the less sterically hindered methyl group.
Reaction: R-CH(C₅H₉)-O-CH₃ + HI → R-CH(C₅H₉)-OH + CH₃I (where R = CH₂NH₂)
The expected products of this cleavage reaction would be 2-amino-1-cyclopentylethan-1-ol and methyl iodide. If an excess of the hydrohalic acid is used, the newly formed alcohol group could potentially undergo further substitution to form an alkyl halide. libretexts.org
Influence on Adjacent Group Reactivity
The reactivity of the primary amine in this compound is modulated by the electronic and steric effects of the adjacent methoxy and cyclopentyl groups. The methoxy group, being electron-donating, can influence the nucleophilicity and basicity of the nearby amine. mdpi.comnih.gov This electronic influence is a key factor in reactions such as nucleophilic substitutions and acylations where the amine acts as the attacking species.
Conversely, the bulky cyclopentyl group can introduce steric hindrance, potentially slowing down or preventing reactions at the amine center, depending on the size of the reacting partner. This steric effect can be advantageous in achieving selectivity in certain reactions.
The amine group can also influence the reactivity of the methoxy group, although to a lesser extent. Intramolecular hydrogen bonding between the amine protons and the methoxy oxygen could influence the conformational preferences of the molecule, which in turn could affect its reactivity.
A summary of potential reactions influenced by adjacent groups is presented in the table below.
| Reaction Type | Reacting Group | Influencing Group(s) | Expected Outcome |
| N-Alkylation | Primary Amine | Cyclopentyl, Methoxy | Formation of secondary amines, rate influenced by steric hindrance. msu.edu |
| N-Acylation | Primary Amine | Cyclopentyl, Methoxy | Formation of amides, potential for rate modulation by electronic effects. |
| Nucleophilic Addition | Primary Amine | Cyclopentyl | Potential for diastereoselectivity due to steric bias from the cyclopentyl ring. |
Transformations Involving the Cyclopentyl Ring
The cyclopentyl ring, while generally stable, can undergo specific transformations under appropriate conditions.
Recent advances in C-H functionalization offer pathways to selectively introduce new functional groups onto the cyclopentyl ring of this compound. nih.govacs.orgmdpi.com These reactions typically proceed via transition-metal catalysis and can be directed by the existing functional groups. The amine or a derivative thereof can act as a directing group, guiding the catalyst to activate specific C-H bonds on the cyclopentyl ring. This approach allows for the synthesis of novel derivatives with substitution patterns that would be difficult to achieve through traditional methods. nih.gov
For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at various positions on the cyclopentyl ring. The regioselectivity of such reactions would be a critical aspect to control, influenced by factors such as the catalyst, ligand, and reaction conditions. nih.gov
| C-H Functionalization Reaction | Reagents | Potential Product |
| Directed C-H Arylation | Pd catalyst, Aryl halide | Aryl-substituted cyclopentyl derivative |
| Directed C-H Acetoxylation | Pd catalyst, Oxidant | Acetoxy-substituted cyclopentyl derivative |
Ring-opening or ring-expansion reactions of cyclopentane (B165970) rings are generally less common than for more strained rings like cyclopropanes or cyclobutanes and typically require harsh conditions or specific activating groups. epfl.chresearchgate.netdigitellinc.com For a simple cyclopentyl group as in this compound, such transformations are not expected to be facile.
While studies on the ring-opening of aminocyclopropanes have been reported, the higher stability of the cyclopentane ring makes analogous reactions in this compound unlikely under normal conditions. epfl.ch Specific catalytic systems or reaction conditions designed for C-C bond cleavage would be necessary to explore such transformations.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. nih.govorganic-chemistry.org As a primary amine, this compound is a suitable candidate for a variety of MCRs.
For example, it can serve as the amine component in the Ugi four-component reaction, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate α-acylamino carboxamide derivatives. nih.govbeilstein-journals.org Similarly, it could participate in the Mannich reaction, condensing with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. nih.govbeilstein-journals.org The steric bulk of the cyclopentyl group and the electronic nature of the methoxy group could influence the stereochemical outcome of these reactions. nih.gov
| Multi-Component Reaction | Other Reactants | General Product Structure |
| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |
| Mannich Reaction | Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compound |
| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Aminonitrile |
Exploration of Stereoselective Reactions of the Compound
This compound possesses a chiral center at the carbon atom bearing the cyclopentyl, methoxy, and aminoethyl groups. This inherent chirality makes it a valuable substrate for stereoselective reactions. masterorganicchemistry.com Reactions involving the amine or transformations on the cyclopentyl ring can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over another.
For instance, in acylation reactions with a chiral acylating agent, kinetic resolution of a racemic mixture of this compound could be achieved. Alternatively, using the enantiomerically pure amine in reactions would allow for the synthesis of enantiomerically enriched products. The development of stereoselective methods is crucial for the synthesis of biologically active molecules where specific stereoisomers often exhibit desired activities. masterorganicchemistry.com
| Stereoselective Reaction Type | Approach | Potential Outcome |
| Diastereoselective Alkylation | Reaction with a chiral alkylating agent | Formation of one diastereomer in excess |
| Kinetic Resolution | Acylation with a chiral anhydride | Separation of enantiomers |
| Asymmetric Synthesis | Use of an enantiopure starting material | Synthesis of an enantiomerically pure product |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various one-dimensional and two-dimensional NMR experiments, the precise structure and conformation of 2-Cyclopentyl-2-methoxyethan-1-amine can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the methoxy (B1213986) and amine groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | 1.1 - 2.0 | Broad Singlet | 2H |
| -OCH₃ | 3.30 | Singlet | 3H |
| -CH(OCH₃)- | 3.20 | Triplet | 1H |
| -CH₂-NH₂ | 2.80 | Doublet of Doublets | 2H |
| Cyclopentyl-CH | 1.90 | Multiplet | 1H |
| Cyclopentyl-CH₂ | 1.50 - 1.70 | Multiplet | 8H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH(OCH₃)- | 85.0 |
| -OCH₃ | 57.0 |
| -CH₂-NH₂ | 45.0 |
| Cyclopentyl-CH | 42.0 |
| Cyclopentyl-CH₂ | 28.0, 25.0 |
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the methine proton of the ethyl chain and the adjacent aminomethyl protons, as well as with the methine proton of the cyclopentyl ring. Correlations among the cyclopentyl protons would also be observed, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the proton signal at 3.30 ppm to the methoxy carbon at 57.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This would be crucial in connecting the different fragments of the molecule. For example, a correlation between the methoxy protons and the methine carbon of the ethyl chain would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for instance, by observing correlations between the methoxy group protons and protons on the cyclopentyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₇NO), the predicted exact mass of the molecular ion [M+H]⁺ would be used to confirm its elemental composition with high confidence, distinguishing it from other potential compounds with the same nominal mass.
| Ion | Predicted Exact Mass |
| [C₈H₁₇NO + H]⁺ | 144.1383 |
In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways are expected:
Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. This could result in the loss of the cyclopentyl-methoxyethyl group, leading to a fragment ion corresponding to [CH₂NH₂]⁺ (m/z 30). Alternatively, cleavage of the C-C bond between the methine and the aminomethyl group could occur.
Loss of a methoxy group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in a significant fragment ion.
Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl ring itself can also occur, leading to a series of smaller fragment ions.
A predicted fragmentation table is provided below:
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 143 | [M-H]⁺ | Loss of a hydrogen atom |
| 112 | [M-OCH₃]⁺ | Loss of a methoxy group |
| 74 | [CH(OCH₃)CH₂NH₂]⁺ | Cleavage of the bond to the cyclopentyl ring |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (primary amine) | 3300 - 3500 | Symmetric and asymmetric stretching (two bands) |
| C-H (alkane) | 2850 - 2960 | Stretching |
| C-O (ether) | 1070 - 1150 | Stretching |
| N-H (amine) | 1590 - 1650 | Bending (scissoring) |
The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be a strong indicator of the primary amine group. The strong absorption band in the 1070-1150 cm⁻¹ range would confirm the presence of the ether linkage. The C-H stretching vibrations of the cyclopentyl and ethyl groups would appear in the typical alkane region.
Theoretical and Computational Studies of 2 Cyclopentyl 2 Methoxyethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). For 2-Cyclopentyl-2-methoxyethan-1-amine, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately.
The expected outputs of such a study, which are currently not available, would include:
Optimized Geometric Parameters: This would provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation.
Electronic Properties: Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map would be calculated. These are crucial for predicting the molecule's reactivity.
| Dipole Moment | Data not available | Indicates the polarity of the molecule. |
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used for more accurate energetic and spectroscopic predictions.
For this compound, these methods could predict:
Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule, which are useful for its experimental identification.
Thermochemical Data: Enthalpy of formation, entropy, and Gibbs free energy could be calculated.
Molecular Dynamics Simulations for Conformational Sampling
The cyclopentyl group and the flexible ethylamine (B1201723) chain in this compound suggest the existence of multiple low-energy conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule over time. An MD simulation would model the movement of each atom based on a chosen force field, providing insight into the dynamic behavior and preferred shapes of the molecule in different environments (e.g., in a vacuum or in a solvent). This information is crucial for understanding how the molecule might interact with biological targets or other molecules. However, no such simulation data has been published.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions.
Transition State Analysis and Activation Barriers
For any potential reaction involving this compound, computational methods could be used to identify the transition state structures—the highest energy point along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy (or barrier) for the reaction can be determined. This is fundamental to predicting reaction rates. No studies on the reaction mechanisms of this specific compound are available.
Solvation Effects on Reaction Pathways
Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reaction. These models would be essential for accurately predicting the behavior of this compound in a solution, but no such studies have been reported.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate spectra that can guide experimental work or aid in the interpretation of experimental data.
For this compound, computational models can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. NMR chemical shifts (¹H and ¹³C) are calculated by determining the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a predicted spectrum. Similarly, IR frequencies are determined by calculating the vibrational modes of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and has a characteristic frequency and intensity, which together form the predicted IR spectrum.
These predictions are invaluable for identifying the compound in a complex mixture or for confirming its structure after synthesis. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and represents typical output from a computational chemistry prediction. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Atom Position | Predicted ¹³C Chemical Shift (ppm) |
| CH-NH₂ | 2.85 - 2.95 (m) | C-NH₂ | 45.8 |
| CH-O | 3.40 - 3.50 (m) | C-O | 85.2 |
| O-CH₃ | 3.30 (s) | O-CH₃ | 58.1 |
| Cyclopentyl-CH | 1.90 - 2.05 (m) | Cyclopentyl-CH | 42.5 |
| Cyclopentyl-CH₂ | 1.40 - 1.75 (m) | Cyclopentyl-CH₂ | 25.0, 24.8 |
| NH₂ | 1.10 - 1.30 (br s) |
Table 2: Hypothetical Predicted Major IR Absorption Frequencies for this compound (Note: This data is illustrative and represents typical output from a computational chemistry prediction. Actual experimental values may vary.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3350 - 3450 | Amine |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Alkane |
| C-O Stretch | 1080 - 1150 | Ether |
| N-H Bend | 1590 - 1650 | Amine |
Structure-Reactivity Relationship (SAR) Investigations from a Theoretical Perspective
Theoretical Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure influence its chemical reactivity or biological activity. nih.gov From a computational perspective, this involves creating a series of virtual analogs of the parent molecule and calculating various electronic properties, known as molecular descriptors. These descriptors can quantify aspects of a molecule's reactivity.
For this compound, a theoretical SAR study could explore how substitutions on the cyclopentyl ring, modification of the methoxy (B1213986) group, or substitution on the amine group affect its properties. Key descriptors that could be calculated include:
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Electrostatic Potential (ESP): Mapping the ESP onto the molecule's electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential reactions.
Atomic Charges: Calculating the partial charge on each atom can help identify reactive centers.
By systematically altering the structure of this compound—for example, by introducing electron-withdrawing or electron-donating groups on the cyclopentyl ring—and recalculating these descriptors, a relationship between structure and reactivity can be established. This can guide the design of new molecules with tailored properties.
Table 3: Hypothetical SAR Data for Analogs of this compound (Note: This data is illustrative, demonstrating how computational descriptors might change with structural modification.)
| Compound | Substituent on Cyclopentyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Parent Compound | None | -9.5 | 1.5 | 11.0 |
| Analog 1 | 4-Fluoro (Electron-withdrawing) | -9.8 | 1.3 | 11.1 |
| Analog 2 | 4-Methyl (Electron-donating) | -9.3 | 1.6 | 10.9 |
This hypothetical data suggests that an electron-withdrawing group like fluorine could slightly lower the HOMO energy, potentially making the molecule less prone to oxidation, while an electron-donating group like methyl could raise the HOMO energy, increasing its electron-donating capability.
Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Utilization in the Construction of Complex Organic Molecules
The inherent functionalities of 2-Cyclopentyl-2-methoxyethan-1-amine position it as a key intermediate for the assembly of more elaborate molecular frameworks. The primary amine group serves as a versatile handle for a wide array of chemical transformations, including but not limited to amidation, alkylation, and reductive amination. These reactions allow for the facile introduction of the cyclopentyl-methoxyethyl fragment into larger, more complex structures.
The cyclopentyl group provides a degree of lipophilicity and conformational rigidity, which can be advantageous in medicinal chemistry and materials science for influencing molecular recognition and physicochemical properties. The methoxy (B1213986) group, on the other hand, can act as a hydrogen bond acceptor and may influence the electronic properties of the molecule. The strategic combination of these features in a single building block allows for the efficient construction of molecules with desired three-dimensional arrangements and functionalities.
Application as a Ligand in Transition Metal Catalysis
The amine functionality in this compound makes it a prime candidate for use as a ligand in transition metal catalysis. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, thereby forming a metal complex capable of catalyzing a variety of organic transformations.
Design and Synthesis of Metal Complexes with this compound
The synthesis of metal complexes involving this compound would typically involve the reaction of the amine with a suitable metal precursor, such as a metal halide or alkoxide. The stoichiometry and reaction conditions can be tuned to favor the formation of complexes with specific coordination numbers and geometries. The cyclopentyl group's steric bulk can play a crucial role in dictating the coordination environment around the metal center, potentially leading to the formation of complexes with unique catalytic properties.
Interactive Data Table: Potential Metal Complexes and Their Characteristics
| Metal Center | Potential Coordination Geometry | Possible Catalytic Applications |
| Palladium (Pd) | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Square Planar or Octahedral | Hydrogenation, hydroformylation |
| Ruthenium (Ru) | Octahedral | Metathesis, transfer hydrogenation |
| Copper (Cu) | Tetrahedral or Square Planar | Atom transfer radical polymerization (ATRP), click chemistry |
| Iridium (Ir) | Square Planar or Octahedral | C-H activation, asymmetric hydrogenation |
Investigation of Catalytic Activity and Selectivity
Once synthesized, the catalytic activity and selectivity of these metal complexes would be rigorously investigated. Key parameters to be evaluated include catalyst loading, reaction temperature, solvent effects, and substrate scope. The chiral nature of this compound, if used in its enantiomerically pure form, opens up the possibility of developing catalysts for asymmetric transformations, where the ligand's stereochemistry would be pivotal in controlling the stereochemical outcome of the reaction.
Use as a Chiral Auxiliary or Directing Group in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern drug discovery and development. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The structural attributes of this compound, particularly the presence of a stereocenter at the carbon bearing the cyclopentyl and methoxy groups, make it a promising candidate for use as a chiral auxiliary.
When attached to a prochiral substrate, the chiral environment created by the auxiliary can effectively shield one face of the molecule, leading to a highly diastereoselective reaction. The cyclopentyl group's steric hindrance is expected to play a significant role in this facial discrimination. Following the desired transformation, the auxiliary can be cleaved and potentially recycled.
Furthermore, the amine or a derivative thereof could function as a directing group, coordinating to a reagent or catalyst and positioning it to react at a specific site on the substrate, thereby controlling regioselectivity in addition to stereoselectivity.
Development of Novel Functional Materials Precursors (Excluding Biological/Clinical)
The unique combination of a reactive amine, a flexible cyclopentyl group, and a polar methoxy group makes this compound an interesting precursor for the development of novel functional materials. The primary amine can be utilized as a monomer or a cross-linking agent in the synthesis of polymers. For instance, it could be incorporated into polyamides or polyimides, where the cyclopentyl and methoxy moieties would influence the polymer's thermal properties, solubility, and mechanical strength.
In the realm of materials science, the ability of the amine to be grafted onto surfaces could be exploited to modify the properties of materials, such as their wettability or adhesion. The incorporation of this building block could lead to the creation of materials with tailored surface characteristics for applications in coatings, adhesives, and advanced composites.
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
Current synthetic strategies for structurally similar amines often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally friendly and efficient synthetic pathways to 2-Cyclopentyl-2-methoxyethan-1-amine.
One promising avenue is the exploration of biocatalysis. The use of enzymes, such as transaminases, could enable the direct and stereoselective amination of a suitable ketone precursor. This approach would operate under mild conditions and in aqueous media, significantly reducing the environmental impact.
Another area of focus should be the use of greener solvents. Research has shown the potential of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as sustainable alternatives in organic synthesis, including peptide synthesis. researchgate.netnih.gov Investigating the synthesis of this compound in these or other bio-based solvents could lead to a more sustainable manufacturing process.
Furthermore, the development of catalytic reductive amination procedures using non-precious metal catalysts would be a significant advancement. Iron, copper, or nickel-based catalysts could replace more expensive and toxic reagents, leading to a more cost-effective and sustainable synthesis.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering for substrate specificity. |
| Green Solvents (e.g., 2-MeTHF, CPME) | Reduced environmental impact, potential for recycling. researchgate.netnih.gov | Solubility and reactivity studies in various green solvents. |
| Non-Precious Metal Catalysis | Lower cost, reduced toxicity. | Development and optimization of novel catalyst systems. |
Exploration of Novel Reactivity Patterns
The interplay between the amine, methoxy (B1213986), and cyclopentyl groups in this compound may give rise to novel reactivity. Future studies should aim to explore these unique chemical behaviors.
One area of interest is the investigation of intramolecular reactions. For example, under specific conditions, the amine and methoxy groups could potentially interact, leading to cyclization or rearrangement products. Understanding the factors that govern such transformations could open up new synthetic possibilities.
The steric bulk of the cyclopentyl group could also influence the reactivity of the amine. It would be valuable to systematically study how this steric hindrance affects N-alkylation, N-acylation, and other common amine transformations, potentially leading to enhanced selectivity in certain reactions.
Advanced Stereochemical Control in Synthesis
This compound possesses a stereocenter, meaning it can exist as two enantiomers. The development of methods for the stereoselective synthesis of this compound is crucial for its potential applications, particularly in areas where chirality is important.
Asymmetric synthesis methodologies should be a primary focus. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to favor the formation of one enantiomer over the other. For instance, asymmetric reductive amination of a prochiral ketone precursor using a chiral catalyst could be a viable strategy. Recent advances in the one-step, highly stereoselective synthesis of cyclopentyl cores could provide valuable insights for developing such methods. researchgate.net
In addition to asymmetric synthesis, the development of efficient methods for the resolution of racemic mixtures of this compound would be beneficial. This could involve classical resolution with chiral acids or enzymatic kinetic resolution.
Deeper Computational Insight into Reactivity and Properties
Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of molecules. In-depth computational studies on this compound could provide valuable insights that would guide experimental work.
Density Functional Theory (DFT) calculations could be employed to predict the compound's conformational preferences, electronic properties, and spectroscopic signatures. Such studies could also be used to model reaction mechanisms and predict the feasibility of novel transformations. For example, computational modeling could help to understand the transition states of potential intramolecular reactions and predict the stereochemical outcomes of asymmetric syntheses.
Molecular dynamics simulations could be used to study the behavior of this compound in different solvent environments, providing insights into its solvation and transport properties.
Integration into New Materials Science Paradigms (Excluding Biological/Clinical)
The unique structural features of this compound make it an interesting candidate for incorporation into advanced materials.
One potential application is in the development of novel polymers. The primary amine group can act as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, or epoxy resins. The presence of the cyclopentyl and methoxy groups could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or mechanical strength.
Potential for Photocatalytic Transformations
Photocatalysis has emerged as a powerful tool in modern organic synthesis. The amine group in this compound could be a key player in photocatalytic reactions.
Future research could investigate the use of this amine as a hydrogen atom transfer (HAT) reagent or as a radical precursor in photocatalytic C-H functionalization reactions. The redox properties of the amine could be harnessed to facilitate a range of synthetic transformations under mild, light-driven conditions.
Furthermore, the potential for photocatalytic [2π + 2σ] cycloaddition reactions involving the cyclopentyl group could be explored, drawing inspiration from recent advancements in the synthesis of complex molecular architectures. rsc.org The development of such reactions would provide a novel and efficient route to complex cyclic structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
